molecular formula C10H15ClN4 B8393525 2-Chloro-5-((4-methylpiperazin-1-yl)methyl)pyrazine

2-Chloro-5-((4-methylpiperazin-1-yl)methyl)pyrazine

Cat. No.: B8393525
M. Wt: 226.70 g/mol
InChI Key: UWVPKGGPWXJQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-((4-methylpiperazin-1-yl)methyl)pyrazine is a useful research compound. Its molecular formula is C10H15ClN4 and its molecular weight is 226.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15ClN4

Molecular Weight

226.70 g/mol

IUPAC Name

2-chloro-5-[(4-methylpiperazin-1-yl)methyl]pyrazine

InChI

InChI=1S/C10H15ClN4/c1-14-2-4-15(5-3-14)8-9-6-13-10(11)7-12-9/h6-7H,2-5,8H2,1H3

InChI Key

UWVPKGGPWXJQTA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CN=C(C=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (870 mg) was added to a solution of 5-chloropyrazine-2-carbaldehyde (390 mg) and 1-methylpiperazine (0.335 mL) in acetonitrile (10 mL) at 0° C. The reaction mixture was stirred at room temperature for 4 hr. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (basic silica gel, hexane/ethyl acetate) to give the title compound (285 mg).
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
0.335 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.